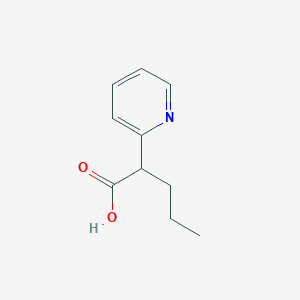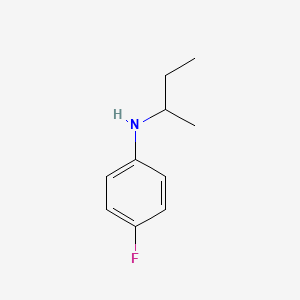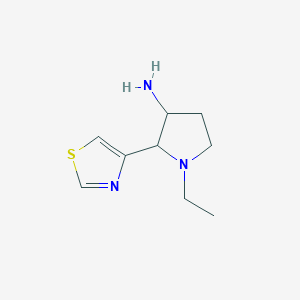
2-(3-Amino-1-benzylpyrrolidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1-benzylpyrrolidin-3-yl)ethan-1-ol is an organic compound with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a benzyl group.
Preparation Methods
The synthesis of 2-(3-Amino-1-benzylpyrrolidin-3-yl)ethan-1-ol involves several steps. One common synthetic route includes the reaction of a pyrrolidine derivative with benzylamine under specific conditions The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction
Chemical Reactions Analysis
2-(3-Amino-1-benzylpyrrolidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(3-Amino-1-benzylpyrrolidin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-benzylpyrrolidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
2-(3-Amino-1-benzylpyrrolidin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol: This compound has a similar structure but differs in the position of the amino group.
2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride: This compound is another derivative with different functional groups, leading to distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(3-amino-1-benzylpyrrolidin-3-yl)ethanol |
InChI |
InChI=1S/C13H20N2O/c14-13(7-9-16)6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 |
InChI Key |
IPBKUCKLBZZAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CCO)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1H-1,2,3-Triazol-1-yl)methyl]cyclohexan-1-amine](/img/structure/B13261425.png)
![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridine-3-carboxylic acid](/img/structure/B13261431.png)
![N-[3-(Methylsulfanyl)propyl]cyclopentanamine](/img/structure/B13261444.png)
![N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13261445.png)

amine](/img/structure/B13261452.png)

![1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13261455.png)
![2,2-Dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13261463.png)

![2-{4-[(Cyclopropylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B13261479.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)butanoic acid](/img/structure/B13261492.png)
